molecular formula C8H9NO B000955 Acetanilide CAS No. 103-84-4

Acetanilide

Cat. No.: B000955
CAS No.: 103-84-4
M. Wt: 135.16 g/mol
InChI Key: FZERHIULMFGESH-UHFFFAOYSA-N
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Description

Acetanilide, also known as N-phenylacetamide, is an organic compound with the chemical formula C8H9NO. It is an odorless solid that appears as leaf or flake-like crystals. This compound was first introduced in 1886 as an analgesic and antipyretic drug under the trade name Antifebrin . It was used to treat fever and pain but was later replaced by safer alternatives due to its toxic side effects.

Mechanism of Action

Target of Action

Acetanilide, also known as N-phenylacetamide, is an aromatic compound that primarily targets the prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that mediate various physiological functions such as inflammation and pain .

Mode of Action

This compound exerts its action by inhibiting the activity of prostaglandin G/H synthase 1 . This inhibition reduces the synthesis of prostaglandins, thereby alleviating pain and reducing fever . It’s worth noting that this compound is mostly converted to acetaminophen in the body, which is responsible for its analgesic (pain-relieving) effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the synthesis of prostaglandins . By inhibiting prostaglandin G/H synthase 1, this compound disrupts the production of prostaglandins, leading to downstream effects such as reduced inflammation and pain . Additionally, this compound can affect the fatty acid oxidation pathway, as it has been shown to react with several thiolase enzymes involved in mitochondrial and peroxisomal fatty acid oxidation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for its bioavailability. This compound is slightly soluble in water, but it is soluble in ethanol, diethyl ether, acetone, and benzene . This solubility profile influences its absorption and distribution in the body. In terms of metabolism, this compound is primarily converted to acetaminophen, which is less likely to induce blood disorders

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of pain and fever. This is achieved through the inhibition of prostaglandin synthesis, leading to a decrease in inflammation and pain sensation . Excessive or prolonged use of this compound can interfere with the function of hemoglobin, the oxygen-carrying pigment of the blood .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, rainfall is necessary to leach this compound herbicides down to the root zone of plants for maximum efficacy . Furthermore, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with this compound and affect its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetanilide is synthesized by the acetylation of aniline using acetic anhydride or glacial acetic acid. The reaction is typically carried out in the presence of zinc dust to prevent the oxidation of aniline . The general reaction is as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting aniline with acetic anhydride under controlled conditions. The mixture is refluxed and then poured into ice-cold water to precipitate the crude this compound, which is then purified by recrystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Nitration: p-Nitrothis compound

    Bromination: p-Bromothis compound

Properties

IUPAC Name

N-phenylacetamide
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InChI

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)
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InChI Key

FZERHIULMFGESH-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)NC1=CC=CC=C1
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Molecular Formula

C8H9NO
Record name ACETANILIDE
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Related CAS

137020-73-6
Record name Poly(N-acetylaniline)
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DSSTOX Substance ID

DTXSID2022543
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Molecular Weight

135.16 g/mol
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Physical Description

Acetanilide is a white to gray solid. (NTP, 1992), Dry Powder, White odorless solid; [Hawley] White to gray solid; Sensitive to prolonged contact with air; [CAMEO] Off-white chips; [Alfa Aesar MSDS], Solid
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Boiling Point

579 °F at 760 mmHg (NTP, 1992), 304 °C @ 760 MM HG
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Flash Point

345 °F (NTP, 1992), 169 °C, 337 °F; 169 °C (OPEN CUP)
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Solubility

>20.3 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72 °F (NTP, 1992), 1 G SOL IN 185 ML WATER, 3.4 ML ALC, 20 ML BOILING WATER, 3 ML METHANOL, 4 ML ACETONE, 0.6 ML BOILING ALCOHOL, IN 3.7 ML CHLOROFORM, 5 ML GLYCEROL, 8 ML DIOXANE, 47 ML BENZENE, 18 ML ETHER; VERY SPARINGLY SOL IN PETROLEUM ETHER; CHLORAL HYDRATE INCREASES SOLUBILITY IN WATER, SOL IN TOLUENE; VERY SOL IN HOT TOLUENE, IN CARBON TETRACHLORIDE, Water solubility= 6.93X10+3 mg/l at 25 °C, Slightly soluble in water; very soluble in ethanol and acetone; soluble in ethyl ether., 6.39 mg/mL at 25 °C
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Density

1.219 at 59 °F (NTP, 1992) - Denser than water; will sink, 1.2190 @ 15 °C
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Vapor Density

4.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.65
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Vapor Pressure

1 mmHg at 237 °F (NTP, 1992), 0.00122 [mmHg], 1.22X10-3 mm Hg at 25 °C
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Color/Form

ORTHORHOMBIC PLATES OR SCALES FROM WATER, WHITE SHINING CRYSTALLINE SCALES, White, shining crystalline leaflets or white crystalline powder., Colorless, glossy, crystalline material.

CAS No.

103-84-4, 55576-55-1
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Melting Point

237.7 °F (NTP, 1992), 114.3 °C
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Synthesis routes and methods I

Procedure details

To the same reaction mixture containing the phosphonium salt as in Example 1 was added a mixture of 3.0 g. (0.05 mole) of acetic acid and 5.2 g. (0.056 mole) of aniline, and the resulting mixture was reacted under reflux for 2 hours. Thereafter, the same aftertreatment as in Example 1 was effected to obtain acetanilide, yield 20% based on acetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0.056 mol
Type
reactant
Reaction Step Three
Yield
20%

Synthesis routes and methods II

Procedure details

The aminophenyl-β-sulfatoethylsulfone has been produced by reacting aniline with acetic anhydride to produce acetoanilide, followed by chlorosulfonating the latter with a largely excessive quantity of chlorosulfonic acid to produce acetylaminobenzenesulfonyl chloride, reducing the latter with sodium sulfite to produce the corresponding sulfinic acid, reacting the latter with ethylene oxide or ethylene chlorohydrin to produce acetylaminophenyl-β-hydroxyethylsulfone, and then subjecting the latter to hydrolysis and esterification in sulfuric acid to obtain the desired sulfuric ester.
[Compound]
Name
aminophenyl-β-sulfatoethylsulfone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

1.19 g phenyl isocyanate was reacted with 0.6 g acetic acid in a 1:1 molar ratio in the presence of dibutyltin dichloride in methylene chloride (20 parts). The molar ratio of dibutyltin dichloride to phenyl isocyanate was 1:100. The reaction, product isolation and analysis were conducted as in Example 1. A 97.0% yield of acetanilide was obtained (1.20 g).
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
97%

Synthesis routes and methods IV

Procedure details

1.19 g phenyl isocyanate and 0.6 g acetic acid were reacted in a 1:1 isocyanate:acetic acid molar ratio. The reaction, product isolation and analysis were conducted as in Example 1. 0.45 g diphenyl urea and 0.9 g acetanilide were obtained.
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetanilide
Reactant of Route 2
Reactant of Route 2
Acetanilide
Reactant of Route 3
Reactant of Route 3
Acetanilide
Reactant of Route 4
Acetanilide
Reactant of Route 5
Reactant of Route 5
Acetanilide
Reactant of Route 6
Reactant of Route 6
Acetanilide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.